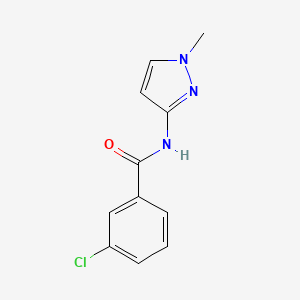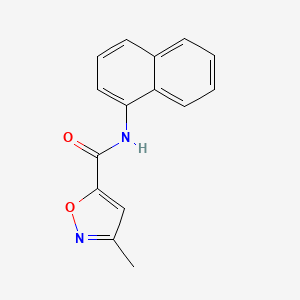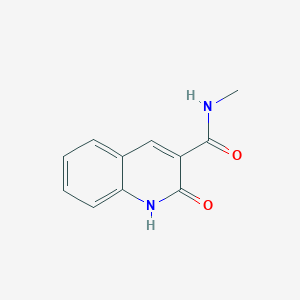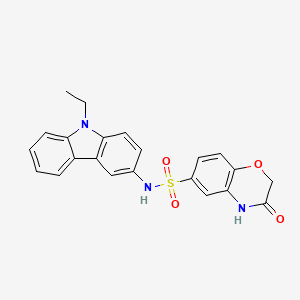
3-chloro-N-(1-methylpyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1-methylpyrazol-3-yl)benzamide, also known as 3-Cl-PB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-N-(1-methylpyrazol-3-yl)benzamide is not fully understood. However, it has been suggested that it may act as a positive allosteric modulator of the GABAB receptor. This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
3-chloro-N-(1-methylpyrazol-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to have analgesic effects by reducing pain sensitivity. Furthermore, it has been found to have anticonvulsant effects by increasing the threshold for seizure induction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-(1-methylpyrazol-3-yl)benzamide in lab experiments is its high potency and selectivity. It has been found to exhibit its biological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using 3-chloro-N-(1-methylpyrazol-3-yl)benzamide is its poor solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N-(1-methylpyrazol-3-yl)benzamide. One of the potential applications is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has been suggested that 3-chloro-N-(1-methylpyrazol-3-yl)benzamide may have neuroprotective effects by reducing oxidative stress and inflammation. Another potential application is in the treatment of chronic pain. It has been shown to have analgesic effects in various animal models of pain. Furthermore, the development of more potent and selective analogs of 3-chloro-N-(1-methylpyrazol-3-yl)benzamide may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 3-chloro-N-(1-methylpyrazol-3-yl)benzamide involves the reaction of 3-chlorobenzoic acid with 1-methylpyrazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields 3-chloro-N-(1-methylpyrazol-3-yl)benzamide as a white crystalline solid with a melting point of 165-167°C.
Aplicaciones Científicas De Investigación
3-chloro-N-(1-methylpyrazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-chloro-N-(1-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-15-6-5-10(14-15)13-11(16)8-3-2-4-9(12)7-8/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXVRECCWLWERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-methylpyrazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7457104.png)
![[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate](/img/structure/B7457107.png)




![1-(4-chlorobenzoyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B7457147.png)
![3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457160.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)

![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)
![3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)